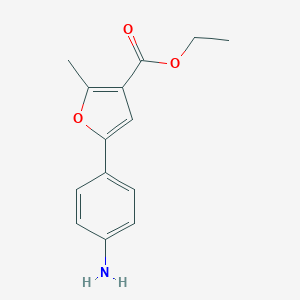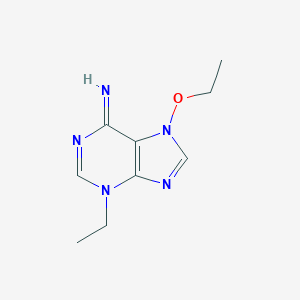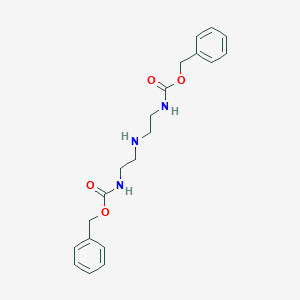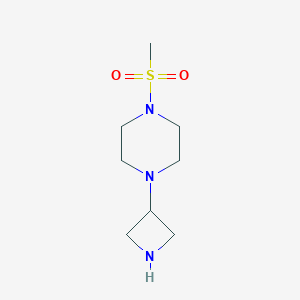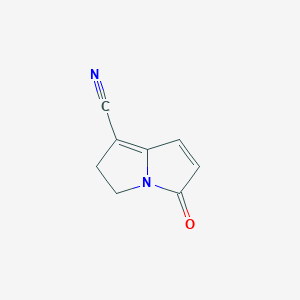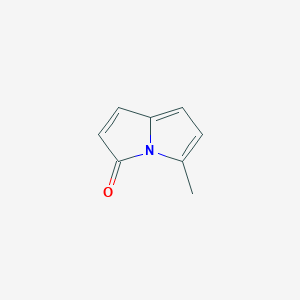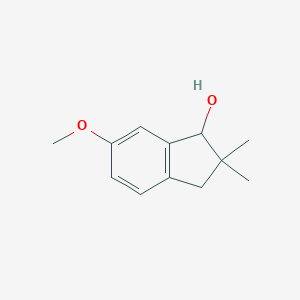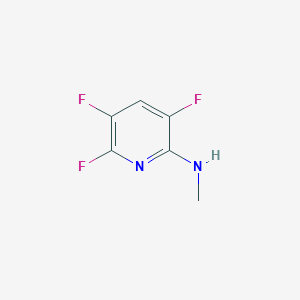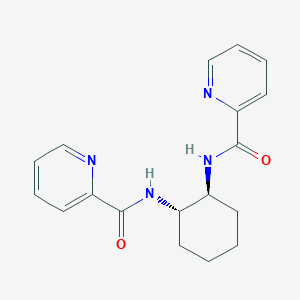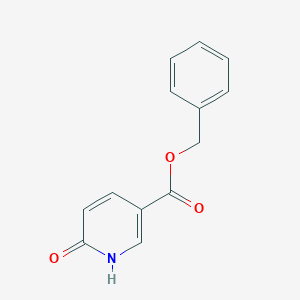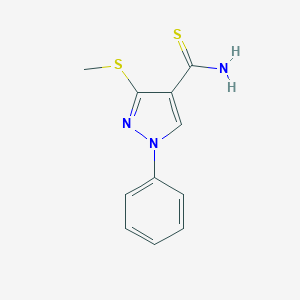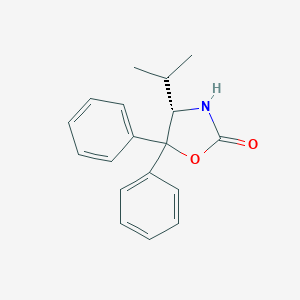
6-Chloro-3-piperidin-4-YL-1H-indole
Vue d'ensemble
Description
6-Chloro-3-piperidin-4-yl-1H-indole is part of a class of organic compounds that feature a core indole structure modified with chloro and piperidinyl groups. These modifications imbue the molecule with unique chemical and physical properties, making it an interesting subject of study in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-3-piperidin-4-yl-1H-indole involves complex organic reactions. For instance, asymmetric organocatalytic synthesis can be used to create bisindole-piperidine-amino acid hybrids, indicating the versatility of approaches for synthesizing indole derivatives (Zhong et al., 2014). Similarly, a series of 3-piperidin-4-yl-1H-indoles have been synthesized for antimalarial activity, showing the application of this scaffold in drug discovery (Santos et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through X-ray crystallography, NMR, and computational analysis. For example, the structure of certain indole derivatives has been confirmed by single-crystal X-ray diffraction, illustrating the importance of structural analysis in understanding compound behavior (Andreev et al., 2022).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the sequential substitution/ring cleavage/addition reaction demonstrates the reactivity of indole derivatives and their potential for creating complex molecular structures (Mamedov et al., 2015).
Physical Properties Analysis
The physical properties of 6-Chloro-3-piperidin-4-yl-1H-indole and related compounds, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. These properties are crucial for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the utility of these compounds in various applications, such as medicinal chemistry. The synthesis and evaluation of indolylpyridine derivatives for antiproliferative activities highlight the potential biological relevance of indole derivatives (El-Sayed et al., 2014).
Applications De Recherche Scientifique
Piperidine Derivatives
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZYHSWCJGNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476996 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-piperidin-4-YL-1H-indole | |
CAS RN |
180160-78-5 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
